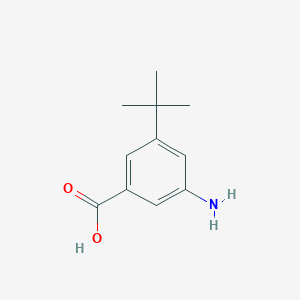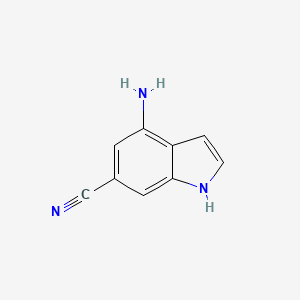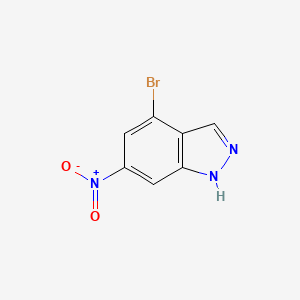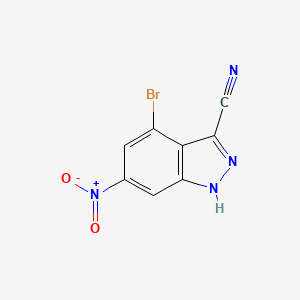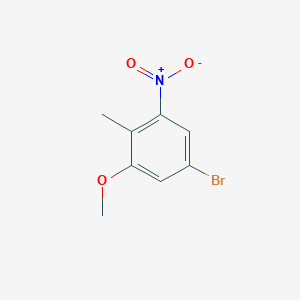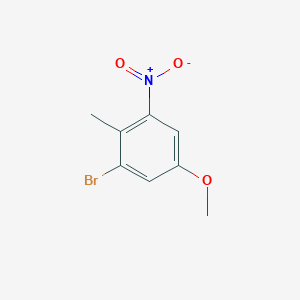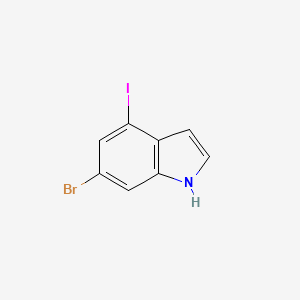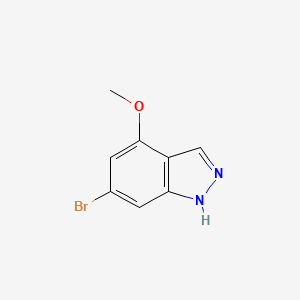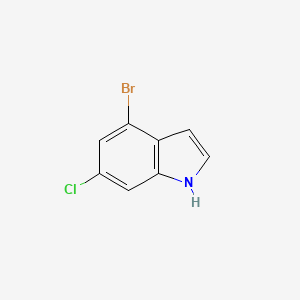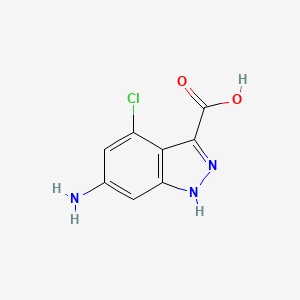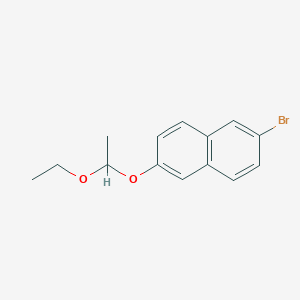
2-Bromo-6-(1-ethoxyethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(1-ethoxyethoxy)naphthalene is a brominated naphthalene derivative with potential applications in various chemical syntheses. The presence of the bromine atom and the ethoxyethoxy group on the naphthalene ring structure suggests that it could be a versatile intermediate for the synthesis of complex organic molecules. While the specific compound is not directly studied in the provided papers, related brominated naphthalenes and their reactions are discussed, which can provide insights into the behavior and reactivity of such compounds .
Synthesis Analysis
The synthesis of brominated naphthalenes can be achieved through various methods. For instance, the Suzuki-Miyaura reaction is a common approach to synthesize aryl-substituted naphthalenes, including brominated derivatives . The chemoselectivity of this reaction is influenced by steric and electronic parameters, which can be manipulated to favor the formation of the desired brominated naphthalene compounds. Additionally, the synthesis of 2-bromo-6-methoxynaphthalene has been reported using environmentally benign reagents, highlighting the trend towards greener synthetic methods . These methods could potentially be adapted for the synthesis of 2-Bromo-6-(1-ethoxyethoxy)naphthalene.
Molecular Structure Analysis
The molecular structure of brominated naphthalenes can be complex, with the potential for various isomers depending on the substitution pattern. Single-crystal X-ray diffraction is a powerful technique to determine the precise structure of such compounds, as demonstrated in the study of a related brominated quinoline-naphthalene compound . The dihedral angles between the rings and the overall three-dimensional arrangement are crucial for understanding the reactivity and potential interactions of the molecule.
Chemical Reactions Analysis
Brominated naphthalenes can undergo a variety of chemical reactions. The bromine atom is a reactive site that can participate in further substitution reactions, such as the Suzuki-Miyaura coupling . The presence of other functional groups, like the ethoxyethoxy group in 2-Bromo-6-(1-ethoxyethoxy)naphthalene, would influence the reactivity and selectivity of these reactions. The high-temperature pyrolysis of brominated hydrocarbons, including brominated naphthalenes, can lead to the formation of hazardous byproducts like brominated dioxins .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. The presence of a bromine atom generally increases the molecular weight and density compared to non-brominated analogs. The boiling and melting points, solubility, and stability of these compounds can vary significantly based on the substitution pattern and the presence of additional functional groups. The spectroscopic properties, such as UV absorption and phosphorescence, can also provide valuable information about the electronic structure of the molecule .
Aplicaciones Científicas De Investigación
Environmental Implications and Pyrolysis Studies
Research into brominated hydrocarbons, closely related to 2-Bromo-6-(1-ethoxyethoxy)naphthalene, indicates significant environmental implications, especially in the formation of brominated dioxins during the disposal and accidental fires of materials containing these compounds. For instance, studies on the pyrolysis of bromophenols suggest potential pathways for the formation of hazardous combustion byproducts, including brominated dioxins and naphthalenes, under specific conditions (Evans & Dellinger, 2003).
Organic Synthesis and Material Science
In the field of organic synthesis, bromo-substituted naphthalene derivatives serve as crucial intermediates. For example, their use in the selective synthesis of naphthalene diimides, which are essential in materials and supramolecular chemistry, highlights their importance in creating complex molecules (Ping, 2012). Moreover, the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, underscores the role of such compounds in pharmaceutical research (Xu & He, 2010).
Advanced Materials and Technologies
Further applications can be seen in the synthesis of core-fluorinated naphthalene diimides for use in organic field-effect transistors (OFETs), indicating the potential of bromo-substituted naphthalenes in electronics and optoelectronics (Yuan et al., 2016). Additionally, the development of novel adsorbents modified by the phenolic hydroxyl group of 2-naphthol showcases the use of such compounds in environmental cleanup and selective adsorption processes (Yuan et al., 2008).
Photophysical Studies and Imaging
The fluorescence properties of o-phenylazonaphthol derivatives, synthesized from bromonaphthols, reveal their potential in fluorescence imaging and sensing applications, demonstrating the versatility of bromo-substituted naphthalenes in photophysical studies (Yoon et al., 2019).
Safety And Hazards
“2-Bromo-6-(1-ethoxyethoxy)naphthalene” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
2-bromo-6-(1-ethoxyethoxy)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZRVLEXALHNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1-ethoxyethoxy)naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)
